CK2-IN-12

Kinase selectivity Off-target profiling Chemical scaffold comparison

CK2-IN-12 (Compound 39, also designated CAY10577) is a 3-carboxy-4(1H)-quinolone derivative that functions as an ATP-competitive inhibitor of protein kinase CK2 (casein kinase 2), a serine/threonine kinase implicated in tumor cell proliferation and apoptosis evasion. The compound exhibits an IC50 of 0.8 μM against CK2 in cell-free enzymatic assays.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05 g/mol
CAS No. 300675-28-9
Cat. No. B116978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-12
CAS300675-28-9
Synonyms7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyHVXHDYSWCHQWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2-IN-12 (CAS 300675-28-9) — Quinolone-Based Casein Kinase 2 Inhibitor for Apoptosis and Oncology Research


CK2-IN-12 (Compound 39, also designated CAY10577) is a 3-carboxy-4(1H)-quinolone derivative that functions as an ATP-competitive inhibitor of protein kinase CK2 (casein kinase 2), a serine/threonine kinase implicated in tumor cell proliferation and apoptosis evasion [1]. The compound exhibits an IC50 of 0.8 μM against CK2 in cell-free enzymatic assays . CK2-IN-12 belongs to the 3-carboxy-4(1H)-quinolone structural class (Class C), which was identified through systematic evaluation of quinoline-3-carboxylic acid analogs as CK2 inhibitors [1].

Why CK2-IN-12 Cannot Be Interchanged with Other CK2 Inhibitors Without Experimental Validation


Although multiple small-molecule CK2 inhibitors are commercially available, substitution without experimental validation introduces significant scientific risk. CK2 inhibitors span at least four distinct chemical classes—including brominated benzimidazole/triazoles (e.g., TBB, DMAT), tetrahalogeno-isoindole-diones, 3-carboxy-4(1H)-quinolones (including CK2-IN-12), and 2-phenyl-chromen-4-ones—which exhibit marked divergence in minimal effective cellular concentration, kinase selectivity profiles, and off-target liabilities [1]. Within the quinolone class alone, IC50 values range from 0.3 μM to >8.6 μM among structurally related analogs [1]. Furthermore, widely used inhibitors such as DMAT and TBI potently inhibit PIM family kinases in addition to CK2, whereas TBCA demonstrates improved CK2 selectivity by losing activity against DYRK1a [2]. Consequently, CK2-IN-12 possesses a specific activity-selectivity-structure intersection that cannot be assumed for alternative CK2 inhibitors.

CK2-IN-12 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Quinolone Scaffold Differentiation: CK2-IN-12 vs. TBB and TBCA by Kinase Selectivity Profile

CK2-IN-12 belongs to the 3-carboxy-4(1H)-quinolone class (Class C), which is structurally distinct from the brominated benzimidazole/triazole class (Class A) that includes TBB and DMAT [1]. While CK2-IN-12 exhibits an IC50 of 0.8 μM against CK2, comparative selectivity profiling reveals that TBB inhibits both CK2 (IC50 0.15–0.56 μM) and DYRK1a with comparable potency [2]. TBCA (IC50 0.11 μM against CK2) was specifically developed to improve upon TBB's selectivity profile, demonstrating no comparable effect on DYRK1a (IC50 24.5 μM) or on a panel of 28 protein kinases [3]. In contrast, the broader quinolone class from which CK2-IN-12 derives exhibits differential kinase inhibition patterns not fully overlapping with Class A inhibitors, necessitating scaffold-specific experimental validation [1].

Kinase selectivity Off-target profiling Chemical scaffold comparison

Within-Quinolone-Class IC50 Variability: CK2-IN-12 (0.8 μM) vs. CK2-IN-4 (8.6 μM)

CK2-IN-12 and CK2-IN-4 are both 3-carboxy-4(1H)-quinolone derivatives within the same chemical class, yet exhibit an order-of-magnitude difference in CK2 inhibitory potency. CK2-IN-12 (Compound 39) demonstrates an IC50 of 0.8 μM, whereas CK2-IN-4 (Compound 5) shows an IC50 of 8.6 μM—approximately 10.75-fold less potent . Both compounds originate from the same structural optimization study of 3-carboxy-4(1H)-quinolones, indicating that subtle substituent modifications on the quinolone core produce substantial potency variation [1].

Quinolone SAR Structure-activity relationship Potency comparison

Quinolone-Within-Class Comparison: CK2-IN-12 (0.8 μM) vs. Quinolone-7 (0.3 μM)

Within the 3-carboxy-4(1H)-quinolone class (Class C) evaluated for CK2 inhibition, significant intra-class potency variation exists. CK2-IN-12 (designated Quinolone-39) exhibits an IC50 of 0.8 μM against CK2, whereas Quinolone-7 demonstrates an IC50 of 0.3 μM under the same enzymatic assay conditions—approximately 2.7-fold more potent [1]. Both compounds share the identical minimal effective concentration (75 μM) required to induce morphological alterations in cellular assays, indicating that biochemical potency differences do not directly translate to differential cellular efficacy within this concentration range [1].

Quinolone SAR CK2 inhibition Analog comparison

Clinical-Stage Comparator Context: CK2-IN-12 (0.8 μM) vs. Silmitasertib/CX-4945 (1 nM) — Potency and Application Divergence

Silmitasertib (CX-4945) represents the most extensively characterized clinical-stage CK2 inhibitor, exhibiting an IC50 of 1 nM against CK2α and CK2α' in cell-free assays—approximately 800-fold more potent than CK2-IN-12 . Silmitasertib is orally bioavailable and has advanced to Phase 1/2 clinical trials, with documented in vivo pharmacokinetic characterization and demonstrated inhibition of only 7 of 238 kinases by >90% at 0.5 μM (500-fold selectivity over CK2) . In contrast, CK2-IN-12 serves as a research tool compound with no reported in vivo pharmacokinetic data or oral bioavailability characterization . This potency and developmental stage divergence positions CK2-IN-12 as a chemically distinct probe for in vitro mechanistic studies, whereas silmitasertib is the appropriate selection when oral bioavailability, in vivo activity, or clinical translational relevance is required.

CK2 inhibitor potency Clinical-stage comparator In vitro vs. in vivo

DMSO Solubility: CK2-IN-12 (≥96.88 mM) vs. CAY10577 Formulation (0.15 mg/mL DMSO)

CK2-IN-12 and CAY10577 represent the same chemical entity (CAS 300675-28-9) sold under different catalog designations, yet vendor-reported DMSO solubility values vary substantially. CK2-IN-12 from MCE is reported to achieve DMSO solubility of ≥25 mg/mL (approximately 96.88 mM) with ultrasonic assistance below 60°C . In contrast, CAY10577 from GlpBio is reported with a DMSO solubility of only 0.15 mg/mL [1]. This represents a >160-fold difference in reported DMSO solubility for the identical molecular structure. This discrepancy likely reflects differences in solubility determination methodology, sample preparation, or lot-specific purity rather than intrinsic compound properties.

Compound solubility DMSO solubility In vitro assay preparation

Chemical Class Identification: 3-Carboxy-4(1H)-quinolone Scaffold of CK2-IN-12

CK2-IN-12 is unambiguously identified as a member of the 3-carboxy-4(1H)-quinolone chemical class (Class C), distinct from brominated benzimidazole/triazoles (Class A), tetrahalogeno-isoindole-diones (Class B), and 2-phenyl-chromen-4-ones (Class D) [1]. The compound's systematic chemical name is 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, with molecular formula C10H5Cl2NO3 and molecular weight 258.06 . This quinoline-3-carboxylic acid core structure distinguishes CK2-IN-12 from other widely used CK2 inhibitors such as TBB (tetrabromobenzotriazole scaffold) and DMAT (brominated benzimidazole scaffold) [2].

Quinolone CK2 inhibitor Chemical scaffold 3-carboxy-4(1H)-quinolone

CK2-IN-12 Optimal Application Scenarios Based on Quantified Differentiation Evidence


In Vitro Mechanistic Studies Requiring Quinolone-Class CK2 Probe with Defined Enzymatic Potency

CK2-IN-12 is optimal for in vitro biochemical and cell-based studies where a 3-carboxy-4(1H)-quinolone class CK2 inhibitor with a well-characterized IC50 of 0.8 μM is required. This application scenario leverages the compound's established enzymatic potency and its classification within the quinolone chemical series (Class C), making it suitable for structure-activity relationship (SAR) comparisons against other quinolone analogs such as Quinolone-7 (IC50 0.3 μM) or CK2-IN-4 (IC50 8.6 μM) [1]. Researchers investigating quinolone-class binding modes to the CK2 ATP-binding pocket should select CK2-IN-12 as a reference compound within this scaffold family, as defined in the original medicinal chemistry characterization of 3-carboxy-4(1H)-quinolones as CK2 inhibitors [2].

Comparative Pharmacology: CK2 Inhibitor Scaffold Class Differentiation Studies

CK2-IN-12 serves as a representative quinolone-class (Class C) CK2 inhibitor in studies designed to compare scaffold-dependent kinase selectivity profiles. Unlike Class A inhibitors TBB and DMAT, which exhibit cross-reactivity with DYRK1a and PIM kinases respectively, the quinolone class demonstrates a distinct off-target interaction pattern that remains incompletely characterized [1]. Procurement of CK2-IN-12 is indicated when experimental designs require testing the hypothesis that chemical scaffold class—rather than absolute CK2 potency—determines phenotypic outcomes in cellular models, as evidenced by the divergent minimal effective concentrations and selectivity profiles documented across CK2 inhibitor classes [2].

Procurement When Quinolone-Class Reference Compound Required for Method Validation

CK2-IN-12 should be selected as the quinolone-class positive control in CK2 enzymatic assay validation when a compound with intermediate potency (IC50 0.8 μM) is required. This application is supported by the compound's inclusion as Quinolone-39 in comparative tables alongside Quinolone-7 (IC50 0.3 μM), providing a well-documented potency reference point within the same chemical class [1]. Given that both compounds share an identical minimal effective cellular concentration of 75 μM, CK2-IN-12 offers a suitable alternative to Quinolone-7 for assay calibration without compromising cellular efficacy endpoints [1].

In Vitro Apoptosis Pathway Studies Targeting CK2-Mediated Survival Signaling

CK2-IN-12 is suitable for in vitro studies investigating CK2-dependent regulation of apoptosis, given CK2's established role in negatively regulating apoptotic pathways and the compound's validated CK2 inhibitory activity (IC50 0.8 μM) [1]. This application is supported by the original research context in which 3-carboxy-4(1H)-quinolones were evaluated as CK2 inhibitors for anti-cancer applications, with CK2-IN-12 specifically annotated as an apoptosis inhibitor [2]. However, researchers should note that this scenario is strictly limited to in vitro applications; no in vivo pharmacokinetic characterization exists for CK2-IN-12, and compounds requiring oral bioavailability or in vivo activity (e.g., silmitasertib) should be selected instead when animal studies are planned .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.